

Part 1: Strategic Considerations in Retinoid Deuteration

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Compound of Interest

Compound Name: 4,4-Dimethyl Retinoic Acid-d3

CAS No.: 1346606-19-6

Cat. No.: B1146217

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The synthesis of deuterated retinoids is governed by three critical constraints: stereochemical integrity (preventing

isomerization), metabolic stability (placing deuterium at sites of high proton abstraction), and photostability during processing.

The Kinetic Isotope Effect (KIE) & Site Selection

The primary driver for deuterating retinoids, particularly for Stargardt disease therapeutics, is to inhibit the formation of toxic bis-retinoids (lipofuscin). The dimerization of vitamin A requires the abstraction of a proton from the C20-methyl group (attached to C13).

- C20 Labeling (): Primary target for therapeutic stability. Slows C-H bond breakage significantly ().
- C11/C12 Labeling: Target for mechanistic tracing of isomerization (visual cycle).

- C14/C15 Labeling: Target for metabolic oxidation studies (blocking conversion to retinoic acid).

Handling Protocols (The "Dark Room" Mandate)

Retinoids are photo-labile. All protocols described below must be performed under dim red light (

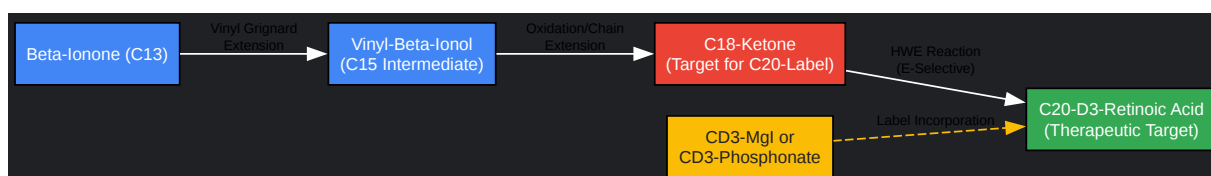
nm). All solvents must be degassed with argon to prevent oxidative cleavage of the polyene chain.

Part 2: Synthetic Architecture & Workflows

Strategy A: The C20-D3 "Therapeutic" Pathway (Convergent Synthesis)

This pathway focuses on installing the deuterium label at the C13-methyl position (C20 in retinoid numbering). The most robust method involves a modified Horner-Wadsworth-Emmons (HWE) reaction or a Grignard-mediated alkylation using deuterated reagents.

Core Disconnection: The retinoic acid skeleton is disconnected at the C13-C14 bond. The C20-D3 label is introduced via a labeled C5-phosphonate building block or by methylating a C18-ketone intermediate.



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Figure 1: Convergent synthetic pathway for C20-D3-Retinoic Acid, highlighting the modular introduction of the isotopic label.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of C20-D3-Retinoic Acid (Via Modified HWE)

Rationale: This method ensures high

-selectivity (trans) at the newly formed double bond, which is critical for biological activity.

Reagents:

- Intermediate A:
 - Ionylidene acetaldehyde (C15-aldehyde).
- Reagent B: Triethyl 3-methyl-d3-4-phosphonocrotonate (Prepared from and triethyl phosphonoacetate).
- Base: NaH or LiHMDS.
- Solvent: Anhydrous THF.

Step-by-Step Methodology:

- Preparation of Deuterated Phosphonate:
 - Treat triethyl phosphonoacetate with 1.1 eq of NaH in THF at 0°C.
 - Add (1.2 eq) dropwise. Stir for 4 hours to alkylate the alpha-carbon.
 - Perform a second deprotonation/alkylation sequence if generating the specific C20 precursor requires structural adjustment, but typically the is introduced at the -position of the crotonate via Arbuzov reaction of the corresponding deuterated bromide.
 - Alternative Commercial Route: Use (E)-3-(methoxycarbonyl)-2-(methyl-d3)allylphosphonic acid diethyl ester.

- HWE Coupling:
 - Suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF (0.5 M) under Argon. Cool to 0°C.
 - Add the Deuterated Phosphonate (1.2 eq) dropwise. The solution should turn clear/yellow (formation of the carbanion). Stir for 30 mins.
 - Add
 - Ionylidene acetaldehyde (1.0 eq) dissolved in THF dropwise over 20 minutes.
 - Critical Control Point: Maintain temperature < 5°C to maximize E-selectivity.
 - Allow to warm to room temperature and stir for 12 hours in the dark.
- Work-up & Hydrolysis:
 - Quench with saturated
 - . Extract with Ethyl Acetate (3x).
 - Dry organic layer over
 - . Concentrate in vacuo (bath temp < 30°C).
 - Saponification: Dissolve the resulting ester in EtOH/KOH (2M). Reflux for 1 hour (dark).
 - Acidify with 1M HCl to pH 3. Extract free acid with ether.
- Purification:
 - Recrystallize from hexane/acetone or purify via HPLC (C18 column, MeOH/Water gradient with 0.1% Formic Acid).
 - Validation: Check
 - NMR.^[1]^[2]^[3] The signal for the C20-methyl (normally 2.35 ppm) should be absent/silent.

Protocol 2: Polyene Chain Labeling (11,12-)

Rationale: Used for mechanistic studies of the visual cycle (isomerization). This relies on the partial reduction of a triple bond.

Methodology:

- Precursor Synthesis: Synthesize 11,12-dehydroretinyl ester (containing an alkyne at C11-C12).
- Lindlar Reduction (Cis-selective) or LiAlD₄ (Trans-selective):
 - For 11-cis-11,12-D₂: Dissolve alkyne in Quinoline/Hexane. Add Lindlar catalyst (). Stir under gas atmosphere (balloon) until uptake ceases.
 - For all-trans (via modification): Reduce propargylic alcohols with in THF. The hydride (deuteride) attacks the triple bond to form the trans-alkene.

Part 4: Quality Control & Validation Data

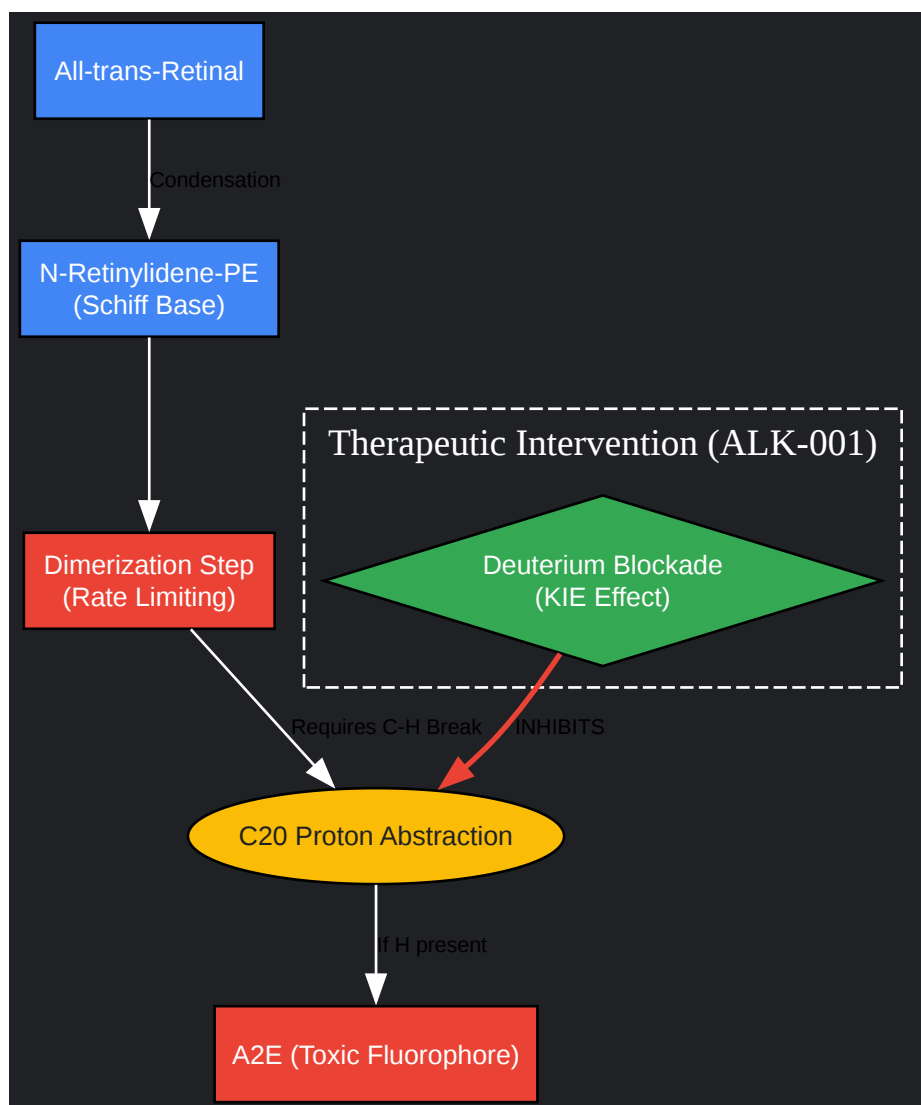
To ensure the synthesized retinoids meet the "Self-Validating System" criteria, the following analytical thresholds must be met.

Table 1: Validation Parameters for Deuterated Retinoids

Parameter	Method	Acceptance Criteria	Purpose
Isotopic Enrichment	HR-MS (ESI/APCI)	D-incorporation	Ensures KIE efficacy; D0 (unlabeled) prevents metabolic leakage.
Stereochemistry	-NMR (NOESY)	all-trans (or specific isomer)	Confirm E-geometry at newly formed double bonds (coupling constants Hz).
Purity	HPLC-UV (350 nm)		Retinoids oxidize rapidly; remove epoxides/furanoids.
Residual Solvent	GC-MS	ppm	Critical for biological assays (cytotoxicity).

Metabolic Stability Logic (Mechanism of Action)

The diagram below illustrates why C20-D3 is the preferred therapeutic scaffold. The deuterium blockade prevents the formation of the A2E precursor.



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Figure 2: Mechanism of Action for C20-D3-Retinoids.[4] Deuterium substitution increases the activation energy for proton abstraction, preventing toxic dimerization.

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